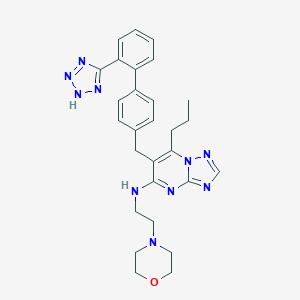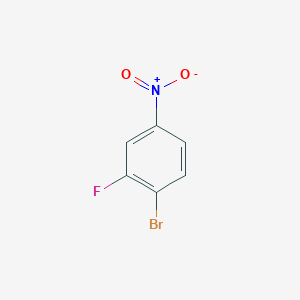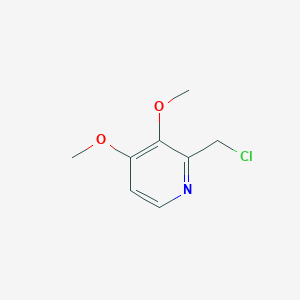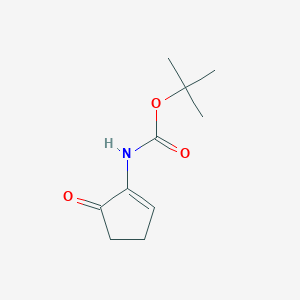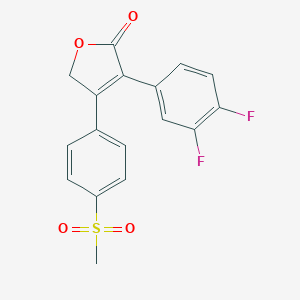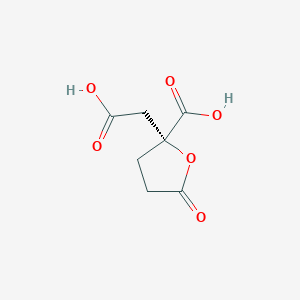![molecular formula C6H8N2O3 B069359 (3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one CAS No. 176749-50-1](/img/structure/B69359.png)
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a furo[3,4-c]pyrazole derivative that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of (3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical And Physiological Effects
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. Additionally, it has been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Advantages And Limitations For Lab Experiments
One advantage of using (3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been found to exhibit potent antitumor and anti-inflammatory activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of (3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to optimize its antitumor and anti-inflammatory activities by understanding its mechanism of action. Additionally, it could be studied for its potential as a lead compound for the development of new drugs with improved therapeutic potential.
Synthesis Methods
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one can be synthesized through various methods, including the reaction of 3,4-dihydro-2H-pyran with 1,2,4-triazole-3-thiol in the presence of a base, or the reaction of 3,4-dihydro-2H-pyran with hydrazine hydrate and ammonium acetate in the presence of acetic acid. Another method involves the reaction of 3,4-dihydro-2H-pyran with hydrazine hydrate and potassium carbonate in the presence of acetic acid.
Scientific Research Applications
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been studied for its potential as a therapeutic agent for Alzheimer's disease.
properties
CAS RN |
176749-50-1 |
|---|---|
Product Name |
(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C6H8N2O3/c9-2-4-3-1-7-8-5(3)6(10)11-4/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
CLMXQMMKEBFJHD-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](OC(=O)[C@@H]2N=N1)CO |
SMILES |
C1C2C(OC(=O)C2N=N1)CO |
Canonical SMILES |
C1C2C(OC(=O)C2N=N1)CO |
synonyms |
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-(hydroxymethyl)-,[3aS-(3aalpha,4alpha,6aalpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



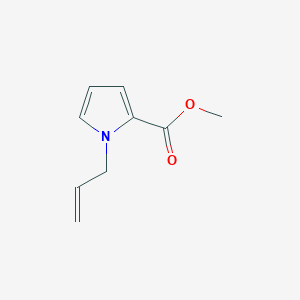
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
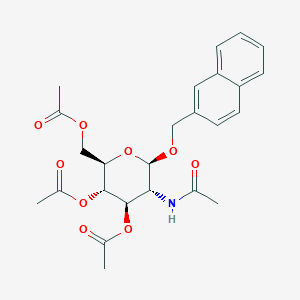
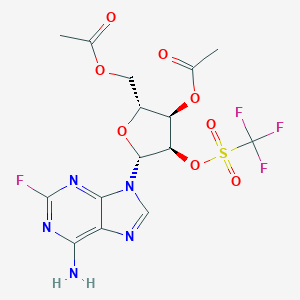
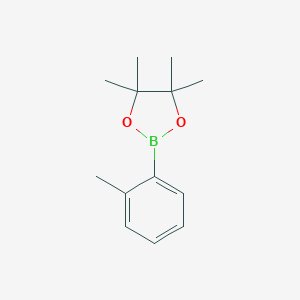
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
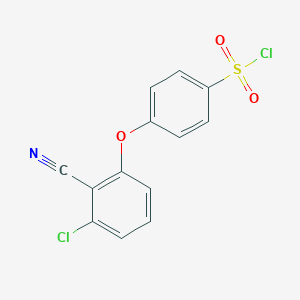
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
